molecular formula C22H23N3O B12186072 N-(2-(1H-indol-3-yl)ethyl)-3-(5-methyl-1H-indol-1-yl)propanamide

N-(2-(1H-indol-3-yl)ethyl)-3-(5-methyl-1H-indol-1-yl)propanamide

Cat. No.: B12186072
M. Wt: 345.4 g/mol
InChI Key: QTBIJJZDMLBAII-UHFFFAOYSA-N
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Description

N-(2-(1H-Indol-3-yl)ethyl)-3-(5-methyl-1H-indol-1-yl)propanamide is a synthetic amide derivative featuring two indole moieties: one at the ethylamine side chain (position 3) and a 5-methyl-substituted indole at the propanamide terminus.

Properties

Molecular Formula

C22H23N3O

Molecular Weight

345.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-(5-methylindol-1-yl)propanamide

InChI

InChI=1S/C22H23N3O/c1-16-6-7-21-17(14-16)9-12-25(21)13-10-22(26)23-11-8-18-15-24-20-5-3-2-4-19(18)20/h2-7,9,12,14-15,24H,8,10-11,13H2,1H3,(H,23,26)

InChI Key

QTBIJJZDMLBAII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2)CCC(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-indol-3-yl)ethyl)-3-(5-methyl-1H-indol-1-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available indole and 5-methylindole.

    Formation of Intermediate: The indole is reacted with an appropriate alkylating agent to form an intermediate compound.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with 3-(5-methyl-1H-indol-1-yl)propanoic acid to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-indol-3-yl)ethyl)-3-(5-methyl-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-3-(5-methyl-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Structural Features

The target compound and its analogs share a propanamide backbone but differ in substituents (Table 1):

Compound Name Substituent (R) Key Structural Variations
Target Compound 5-Methyl-1H-indol-1-yl Dual indole system; methyl at indole C5
Carprofen-Tryptamide 6-Chloro-9H-carbazol-2-yl Carbazole core; chloro at C6
Naproxen-Tryptamide 6-Methoxynaphthalen-2-yl Naphthalene core; methoxy at C6
Fluoro-Biphenyl-Tryptamide 2-Fluoro-[1,1’-biphenyl]-4-yl Biphenyl core; fluoro at C2
Indomethacin Analogs Chlorobenzoyl-thiophene Indole fused with chlorobenzoyl; sulfonamide

Key Observations :

  • Dual Indole System : The target compound’s dual indole structure may enhance interactions with serotonin receptors, unlike analogs with heteroaromatic cores (e.g., carbazole, naphthalene) that prioritize COX inhibition .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl in carprofen derivatives) increase lipophilicity and COX-binding affinity, while methoxy (naproxen analogs) improves solubility . The target’s 5-methyl group may balance lipophilicity and metabolic stability.

Key Observations :

  • High Yields : Most analogs achieve >95% yield, reflecting efficient DCC-mediated coupling .
  • Melting Points : Carbazole derivatives exhibit higher melting points (186–189°C) due to planar aromatic cores, whereas naphthalene analogs melt lower (114–115°C) . The target compound’s melting point is predicted to fall between these ranges.

Pharmacological Targets

  • COX Inhibition : Carbazole/naphthalene analogs primarily inhibit COX isoforms, while the target compound’s indole groups may shift activity toward 5-HT receptors .
  • Antiviral Activity : Naproxen-tryptamide’s naphthalene core shows promise in reducing viral replication, suggesting structural flexibility for broad applications .

Biological Activity

N-(2-(1H-indol-3-yl)ethyl)-3-(5-methyl-1H-indol-1-yl)propanamide is a compound belonging to the indole family, known for its diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C_{17}H_{20}N_{2}
  • Molecular Weight : 268.36 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. Research indicates that compounds with indole structures exhibit significant antiproliferative effects against various cancer cell lines.

Case Study : A study evaluated the effect of this compound on A549 lung cancer cells, demonstrating a preferential suppression of growth compared to normal fibroblasts. The compound showed a low minimum inhibitory concentration (MIC), indicating strong efficacy against rapidly dividing cells .

Antimicrobial Activity

Indole derivatives are also recognized for their antimicrobial properties. The compound has been tested against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Research Findings :

  • The compound exhibited a MIC of 0.98 μg/mL against MRSA, showcasing its potential as an antimicrobial agent .

The biological activity of this compound is attributed to its interaction with various molecular targets within cells:

  • Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells through the activation of intrinsic pathways.
  • Antibacterial Mechanisms : It disrupts bacterial cell wall synthesis and inhibits protein synthesis, leading to cell death.

Data Summary

Biological Activity Cell Line/Organism MIC (μg/mL) Mechanism
AnticancerA549 (lung cancer)Low (exact value not specified)Induces apoptosis
AntimicrobialMRSA0.98Disrupts cell wall synthesis

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